molecular formula C17H18N2O3S B5874716 3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide

3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide

Cat. No. B5874716
M. Wt: 330.4 g/mol
InChI Key: NCPITQRIRMJOGY-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide, also known as CTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. CTB has been studied for its ability to modulate the activity of certain receptors in the brain, which may have implications for the treatment of various neurological disorders.

Mechanism of Action

3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide's mechanism of action is thought to involve its ability to modulate the activity of certain receptors in the brain. 3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been shown to act as a partial agonist at the dopamine D2 receptor, which may have implications for the treatment of Parkinson's disease. 3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has also been shown to act as an antagonist at the sigma-1 receptor, which may have implications for the treatment of schizophrenia.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide's biochemical and physiological effects are still being studied. However, some studies have shown that 3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide may have antioxidant and anti-inflammatory effects, which may be beneficial for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of 3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide is that it has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation is that more research is needed to fully understand its potential therapeutic effects and safety profile.

Future Directions

There are several future directions for research on 3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of 3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide-based drugs for the treatment of various neurological disorders. Another area of interest is the study of 3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide's potential effects on other receptors in the brain, which may have implications for the treatment of other disorders. Finally, more research is needed to fully understand 3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide's safety profile and potential side effects.

Synthesis Methods

3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis typically begins with the reaction of 2-methylbenzenamine with carbon disulfide to form a dithiocarbamate. This is followed by the reaction of the dithiocarbamate with 3,4-dimethoxybenzoyl chloride to form the final product.

Scientific Research Applications

3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been studied for its potential therapeutic effects in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. 3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been shown to modulate the activity of certain receptors in the brain, such as the dopamine D2 receptor and the sigma-1 receptor, which are involved in the regulation of mood, cognition, and movement.

properties

IUPAC Name

3,4-dimethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11-6-4-5-7-13(11)18-17(23)19-16(20)12-8-9-14(21-2)15(10-12)22-3/h4-10H,1-3H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPITQRIRMJOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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